molecular formula C12H12O2 B6162193 3-cyclopropyl-3-phenylprop-2-enoic acid CAS No. 561304-03-8

3-cyclopropyl-3-phenylprop-2-enoic acid

Cat. No.: B6162193
CAS No.: 561304-03-8
M. Wt: 188.2
InChI Key:
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Description

3-cyclopropyl-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C12H12O2 It is characterized by a cyclopropyl group and a phenyl group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3-phenylprop-2-enoic acid typically involves the reaction of cyclopropylmethyl ketone with benzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Introduction of different functional groups at the phenyl or cyclopropyl positions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles

Major Products

The major products formed from these reactions include:

    Oxidation: Cyclopropylphenylacetic acid or cyclopropylphenylketone

    Reduction: Cyclopropylphenylpropanol or cyclopropylphenylpropane

    Substitution: Various substituted cyclopropylphenyl derivatives

Scientific Research Applications

3-cyclopropyl-3-phenylprop-2-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Explored for its potential therapeutic applications in drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways

    Altering cellular processes: Affecting cell signaling, proliferation, or apoptosis

Comparison with Similar Compounds

Similar Compounds

    3-phenylprop-2-enoic acid: Similar structure but lacks the cyclopropyl group

    3-cyclopropylprop-2-enoic acid: Similar structure but lacks the phenyl group

    3-cyclopropyl-3-phenylpropanoic acid: Similar structure but with a saturated propanoic acid backbone

Uniqueness

3-cyclopropyl-3-phenylprop-2-enoic acid is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

561304-03-8

Molecular Formula

C12H12O2

Molecular Weight

188.2

Purity

0

Origin of Product

United States

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